Cas no 78157-56-9 (ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate)
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL5531003
- ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate
- EN300-27728942
- 78157-56-9
-
- Inchi: 1S/C10H20N2O3/c1-4-7(3)9(10(14)15-5-2)12-8(13)6-11/h7,9H,4-6,11H2,1-3H3,(H,12,13)/t7-,9-/m0/s1
- InChI Key: XSPTZGNMKIHXBT-CBAPKCEASA-N
- SMILES: O(CC)C([C@H]([C@@H](C)CC)NC(CN)=O)=O
Computed Properties
- Exact Mass: 216.14739250g/mol
- Monoisotopic Mass: 216.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 81.4Ų
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27728942-1g |
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate |
78157-56-9 | 1g |
$671.0 | 2023-09-10 | ||
| Enamine | EN300-27728942-5g |
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate |
78157-56-9 | 5g |
$1945.0 | 2023-09-10 | ||
| Enamine | EN300-27728942-10g |
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate |
78157-56-9 | 10g |
$2884.0 | 2023-09-10 | ||
| Enamine | EN300-27728942-0.05g |
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate |
78157-56-9 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-27728942-0.1g |
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate |
78157-56-9 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-27728942-0.25g |
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate |
78157-56-9 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-27728942-0.5g |
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate |
78157-56-9 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-27728942-1.0g |
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate |
78157-56-9 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-27728942-2.5g |
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate |
78157-56-9 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-27728942-5.0g |
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate |
78157-56-9 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 |
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate
Recent Advances in the Study of Ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate (CAS: 78157-56-9)
Ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate (CAS: 78157-56-9) is a chiral amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique stereochemistry and functional groups, has been explored for its potential applications in drug development, particularly in the synthesis of peptide-based therapeutics and enzyme inhibitors. Recent studies have focused on its role as a building block for novel bioactive molecules, leveraging its structural features to enhance binding affinity and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate as a precursor in the synthesis of protease inhibitors. The research team demonstrated that the compound's chiral centers and ester functionality allowed for efficient incorporation into peptide mimetics, resulting in inhibitors with improved pharmacokinetic properties. The study highlighted the compound's versatility in modulating enzyme activity, particularly against targets involved in inflammatory pathways.
Another notable advancement was reported in a 2024 ACS Chemical Biology article, which explored the compound's application in the development of antimicrobial agents. Researchers synthesized a series of derivatives based on ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate and evaluated their efficacy against multidrug-resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity against Gram-positive pathogens, with minimal cytotoxicity to human cells. This suggests potential for further optimization as a lead compound in antibiotic development.
In addition to its therapeutic potential, recent work has also examined the synthetic methodologies for producing ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate with high enantiomeric purity. A 2023 Organic Process Research & Development paper detailed a scalable asymmetric synthesis route, achieving >99% ee and high yield. This advancement addresses previous challenges in large-scale production, facilitating further research and potential commercialization.
Ongoing clinical and preclinical studies continue to explore the broader applications of this compound. Its unique structural features make it a promising candidate for addressing unmet medical needs, particularly in areas requiring targeted molecular interventions. Future research directions may include its incorporation into more complex drug delivery systems and exploration of its interactions with biological targets at the atomic level.
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